molecular formula C25H21FN6O3 B2824073 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251619-80-3

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2824073
CAS No.: 1251619-80-3
M. Wt: 472.48
InChI Key: OZRSWEKDJZEDOI-UHFFFAOYSA-N
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Description

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound with the molecular formula C25H21FN6O3 and a molecular weight of 472.48 g/mol. This compound is known for its complex structure, which includes a piperidine ring, a benzoyl group, and an isobutyrylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide are likely to involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, but specific details are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Industry: It may be utilized in the development of new materials and chemical products

Comparison with Similar Compounds

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer effects.

    Matrine: Known for its antimicrobial and anticancer activities.

    Berberine: Used for its antimicrobial and anti-inflammatory properties.

    Tetrandine: Exhibits antiproliferative effects on cancer cells.

These compounds share the piperidine ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O3/c1-14-10-15(2)21(16(3)11-14)27-20(33)13-32-25(34)31-9-5-8-19(23(31)29-32)24-28-22(30-35-24)17-6-4-7-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSWEKDJZEDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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